trans-2-(4-Chlorophenyl)vinylboronic acid

Suzuki-Miyaura coupling Cross-coupling Biaryl synthesis

Select trans-2-(4-Chlorophenyl)vinylboronic acid for stereospecific Suzuki-Miyaura coupling where trans (E)-vinyl geometry is critical. The free boronic acid delivers 85% isolated yield—7% above pinacol esters—eliminating the hydrolysis step, reducing step count and material costs per gram of API. Para-chlorophenyl substitution ensures predictable regioselectivity versus ortho/meta isomers for reproducible chromane and biarylketone synthesis. Ambient storage (mp 165°C) removes cold-chain dependency. Supplied with ≥96% HPLC purity (97% nominal) and IR authentication for GLP-compliant documentation.

Molecular Formula C8H8BClO2
Molecular Weight 182.41 g/mol
CAS No. 154230-29-2
Cat. No. B132458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Chlorophenyl)vinylboronic acid
CAS154230-29-2
Molecular FormulaC8H8BClO2
Molecular Weight182.41 g/mol
Structural Identifiers
SMILESB(C=CC1=CC=C(C=C1)Cl)(O)O
InChIInChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
InChIKeyHWSDRAPTZRYXHN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Chlorophenyl)vinylboronic acid (CAS 154230-29-2) Procurement Baseline: Structure, Purity and Class Context


trans-2-(4-Chlorophenyl)vinylboronic acid (CAS 154230-29-2) is a trans-configured styrylboronic acid derivative with molecular formula C8H8BClO2 and molecular weight 182.41 g/mol, supplied as a white crystalline powder with a melting point of 165 °C (dec.) . It functions as an organoboron reagent in Suzuki-Miyaura cross-coupling, enabling the stereospecific installation of a para-chlorophenyl vinyl moiety into target scaffolds [1].

Why Generic Substitution Fails for trans-2-(4-Chlorophenyl)vinylboronic acid (CAS 154230-29-2)


Substituting this compound with a closely related analog introduces stereochemical, reactivity, or handling trade-offs that undermine synthetic reproducibility. The trans (E)-vinyl geometry is stereochemically defined and required for applications where olefin configuration dictates biological activity or material properties; cis-analogs or unconfigured mixtures cannot substitute without altering stereochemical outcome [1]. The free boronic acid offers immediate reactivity without the added deprotection step required for pinacol esters, yet retains sufficient ambient stability for routine handling, in contrast to more labile vinylboronic acids . Additionally, the para-chlorophenyl substituent modulates both electronic character and steric profile relative to ortho- or meta-substituted isomers, affecting coupling efficiency and regioselectivity [1].

trans-2-(4-Chlorophenyl)vinylboronic acid (CAS 154230-29-2): Quantitative Differentiation Evidence vs. Closest Analogs


Suzuki-Miyaura Coupling Yield: Free Boronic Acid vs. Pinacol Ester Deprotection Workflow

In the synthesis of biarylketones via Suzuki-Miyaura coupling, trans-2-(4-chlorophenyl)vinylboronic acid delivers an isolated yield of 85% under optimized palladium-catalyzed conditions . When the corresponding pinacol ester (CAS 223919-54-8) is employed as a surrogate in a comparable biaryl synthesis, a reported yield of 78% is obtained, reflecting a 7% yield decrement attributable to incomplete transesterification or ester hydrolysis under the reaction conditions [1].

Suzuki-Miyaura coupling Cross-coupling Biaryl synthesis

HPLC Purity Specification: Verified vs. Unspecified Analog Batches

Commercial trans-2-(4-chlorophenyl)vinylboronic acid is supplied with a minimum HPLC purity of 96% (97% nominal), as verified by infrared spectrum authentication . In contrast, the meta-substituted analog trans-2-(3-chlorophenyl)vinylboronic acid is frequently offered as a research-grade material without a published HPLC purity specification, requiring end-user analytical verification prior to critical synthetic applications [1].

Quality control HPLC purity Analytical specification

Thermal Stability: High Melting Point Crystalline Free Acid vs. Low-Melting Pinacol Ester

trans-2-(4-Chlorophenyl)vinylboronic acid exhibits a melting point of 165 °C with decomposition, indicating a crystalline free acid form with robust ambient handling characteristics . By comparison, the pinacol ester derivative (CAS 850567-54-3) melts at 53–56 °C , a difference of approximately 109 °C. The lower melting point of the pinacol ester renders it a low-melting solid prone to hygroscopicity and requiring freezer storage, whereas the free acid can be stored at room temperature [1].

Thermal stability Storage Handling

Reaction Scope: para-Chlorophenyl vs. ortho- or meta- Substituted Isomers in Chromane Synthesis

trans-2-(4-Chlorophenyl)vinylboronic acid serves as a reactant in asymmetrical Michael addition reactions for the preparation of chromanes, where the para-chlorophenyl substitution pattern provides distinct steric and electronic effects compared to ortho- or meta-substituted isomers . Class-level inference indicates that para-substitution minimizes steric hindrance at the reactive vinyl terminus and avoids ortho-directing electronic perturbations that can alter reaction regioselectivity in heterocycle-forming cascades [1].

Michael addition Chromane synthesis Regioselectivity

E-Stereochemical Purity Preserved: trans-Configured Vinylboronic Acid vs. Unspecified Mixtures

trans-2-(4-Chlorophenyl)vinylboronic acid is supplied as the stereochemically defined E-isomer, with the trans-configuration unambiguously assigned by InChI Key HWSDRAPTZRYXHN-AATRIKPKSA-N, which includes stereochemical notation [1]. In contrast, certain commercial sources offer the generic descriptor “[2-(4-chlorophenyl)ethenyl]boronic acid” without stereochemical specification, which may indicate a mixture of E and Z isomers [2]. The use of stereochemically undefined material introduces variability in Suzuki coupling stereoselectivity outcomes, as the Z-isomer can undergo isomerization or produce different olefin geometries in the product.

Stereochemistry E/Z purity Stereospecific coupling

Electronic Modulation: 4-Chloro Substituent Effect on Suzuki Coupling Efficiency

The 4-chloro substituent on trans-2-(4-chlorophenyl)vinylboronic acid imparts moderate electron-withdrawing character (Hammett σp = 0.23 for Cl), which class-level inference suggests enhances the electrophilicity of the vinyl carbon and can facilitate transmetalation in Suzuki couplings relative to unsubstituted phenylvinylboronic acid . The pKa of trans-2-(4-chlorophenyl)vinylboronic acid is predicted to be 9.55 ± 0.43 [1], placing it within an optimal range for boronic acid reactivity under mild basic conditions without premature protodeboronation.

Electronic effects Suzuki coupling Structure-activity

trans-2-(4-Chlorophenyl)vinylboronic acid (CAS 154230-29-2): Evidence-Backed Application Scenarios for Procurement Decisions


Suzuki-Miyaura Biarylketone Synthesis Requiring High Yield and Simplified Workflow

For medicinal chemistry and process chemistry groups synthesizing biarylketone scaffolds, trans-2-(4-chlorophenyl)vinylboronic acid provides an 85% isolated yield in Suzuki-Miyaura coupling, outperforming the corresponding pinacol ester by 7% . The free acid eliminates the additional hydrolysis step required for ester surrogates, reducing synthetic step count and material costs per gram of final compound. This efficiency advantage is directly relevant for lead optimization campaigns and scale-up preparations where yield optimization and workflow simplification are critical procurement drivers.

Chromane-Focused Medicinal Chemistry with Defined Regiochemical Control

Researchers engaged in asymmetrical Michael addition-based chromane synthesis should select trans-2-(4-chlorophenyl)vinylboronic acid over ortho- or meta-substituted analogs to ensure predictable reactivity and regioselectivity . The para-substitution pattern minimizes steric hindrance at the reactive vinyl terminus and avoids ortho-directing electronic perturbations, which is essential for reproducible heterocycle construction in drug discovery programs targeting chromane-based pharmacophores.

Room-Temperature Storage and Handling for Routine Laboratory Use

Laboratories without dedicated cold-chain storage infrastructure should procure trans-2-(4-chlorophenyl)vinylboronic acid rather than the pinacol ester analog. The free acid melts at 165 °C and can be stored at ambient temperature, whereas the pinacol ester melts at 53–56 °C and requires freezer storage to prevent degradation [1]. This 109 °C differential in melting point translates to simpler inventory management and reduced risk of material loss due to temperature excursions, a practical consideration for academic and industrial laboratories with shared cold storage resources.

GLP-Compliant and Scale-Up Synthesis Requiring Verified Purity Specifications

For GLP-compliant synthesis, process development, and scale-up applications, trans-2-(4-chlorophenyl)vinylboronic acid is supplied with a documented HPLC purity specification of 96% minimum (97% nominal), accompanied by infrared spectrum authentication . This vendor-verified purity specification reduces the burden of in-house QC and ensures batch-to-batch consistency, which is essential for regulatory documentation and reproducible process performance. In contrast, alternative substitution isomers often lack published purity specifications, introducing analytical uncertainty into procurement decisions.

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